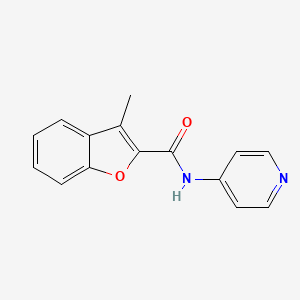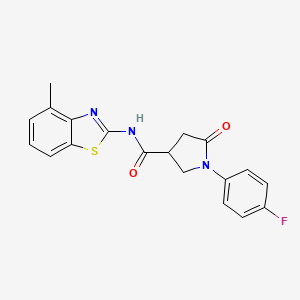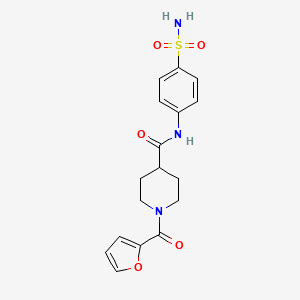![molecular formula C16H23NO3 B7595629 N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation.
Mechanism of Action
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and promoter of angiogenesis and inflammation. By inhibiting the production of 20-HETE, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide reduces vasoconstriction, angiogenesis, and inflammation.
Biochemical and Physiological Effects
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide inhibits the production of 20-HETE in various cell types, including cancer cells, endothelial cells, and smooth muscle cells. In vivo studies have shown that N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide reduces tumor growth, lowers blood pressure, and reduces inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide in lab experiments include its selectivity for 20-HETE synthase, its ability to inhibit the production of 20-HETE in various cell types, and its potential therapeutic applications in various diseases. The limitations of using N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide in lab experiments include its low solubility in water, which may require the use of organic solvents, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. Another direction is to develop more potent and selective inhibitors of 20-HETE synthase based on the structure of N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide. Additionally, the development of new formulations of N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide with improved solubility and bioavailability may improve its potential as a therapeutic agent.
Conclusion
In conclusion, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide is a selective inhibitor of 20-HETE synthase with potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. Its mechanism of action involves the inhibition of 20-HETE production, which reduces vasoconstriction, angiogenesis, and inflammation. While N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has advantages in lab experiments, such as its selectivity for 20-HETE synthase and potential therapeutic applications, it also has limitations, such as its low solubility in water and potential toxicity at high concentrations. Further research on N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide may lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-phenoxypropanoic acid with cyclohexylmagnesium bromide to form the corresponding alcohol, which is then protected with a tert-butyldimethylsilyl (TBDMS) group. The protected alcohol is then oxidized to the corresponding aldehyde, which is further reacted with methylamine to form the final product, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide.
Scientific Research Applications
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to have potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. In cancer, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to inhibit tumor growth and angiogenesis by reducing the production of 20-HETE, which is known to promote tumor growth and angiogenesis. In hypertension, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to lower blood pressure by inhibiting the production of 20-HETE, which is known to constrict blood vessels. In inflammation, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to reduce inflammation by inhibiting the production of 20-HETE, which is known to promote inflammation.
properties
IUPAC Name |
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(20-14-8-3-2-4-9-14)16(19)17-11-13-7-5-6-10-15(13)18/h2-4,8-9,12-13,15,18H,5-7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJTZBXGQSIZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCCC1O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595549.png)
![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)

![3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595573.png)
![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid](/img/structure/B7595580.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
![2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7595592.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)


![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)
